Cas no 60023-35-0 (2-(Bromomethyl)pyrazine)
2-(Bromomethyl)pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Bromomethyl)pyrazine
- 2-BROMOMETHYLPYRAZINE HCL
- PYRAZINE, (BROMOMETHYL)- (9CI)
- Pyrazine,2-(bromomethyl)-
- SCHEMBL1096511
- DTXSID30508928
- EN300-1600630
- J-506274
- DB-010193
- 2-Bromomethyl-pyrazine
- 60023-35-0
- AKOS007930765
- Pyrazine, (bromomethyl)-
-
- MDL: MFCD11036288
- Inchi: 1S/C5H5BrN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2
- InChI Key: VNMORBLLLTZLLT-UHFFFAOYSA-N
- SMILES: BrCC1C=NC=CN=1
Computed Properties
- Exact Mass: 171.96400
- Monoisotopic Mass: 171.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 67.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.642
- Boiling Point: 216.916°C at 760 mmHg
- Flash Point: 84.988°C
- Refractive Index: 1.58
- PSA: 25.78000
- LogP: 1.37150
2-(Bromomethyl)pyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Bromomethyl)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53310-250mg |
2-(Bromomethyl)pyrazine |
60023-35-0 | 250mg |
¥4672.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53310-1g |
2-(Bromomethyl)pyrazine |
60023-35-0 | 1g |
¥5772.0 | 2021-09-08 | ||
| TRC | B428625-50mg |
2-(bromomethyl)pyrazine |
60023-35-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B428625-100mg |
2-(bromomethyl)pyrazine |
60023-35-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B428625-500mg |
2-(bromomethyl)pyrazine |
60023-35-0 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM123119-1g |
2-(bromomethyl)pyrazine |
60023-35-0 | 10%inCH2CL2 | 1g |
$241 | 2021-08-05 | |
| Chemenu | CM123119-5g |
2-(bromomethyl)pyrazine |
60023-35-0 | 10%inCH2CL2 | 5g |
$722 | 2021-08-05 | |
| Chemenu | CM123119-1g |
2-(bromomethyl)pyrazine |
60023-35-0 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-1600630-0.05g |
2-(bromomethyl)pyrazine |
60023-35-0 | 0.05g |
$38.0 | 2023-06-04 | ||
| Enamine | EN300-1600630-0.1g |
2-(bromomethyl)pyrazine |
60023-35-0 | 0.1g |
$56.0 | 2023-06-04 |
2-(Bromomethyl)pyrazine Suppliers
2-(Bromomethyl)pyrazine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-(Bromomethyl)pyrazine
Comprehensive Guide to 2-(Bromomethyl)pyrazine (CAS No. 60023-35-0): Properties, Applications, and Market Insights
2-(Bromomethyl)pyrazine (CAS No. 60023-35-0) is a versatile heterocyclic compound widely used in pharmaceutical and agrochemical research. This brominated pyrazine derivative serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules. With the growing demand for specialty chemicals in drug discovery, understanding this compound's properties and applications has become increasingly important for researchers and industry professionals.
The molecular structure of 2-(Bromomethyl)pyrazine features a pyrazine ring substituted with a bromomethyl group at the 2-position. This unique arrangement provides excellent reactivity for various cross-coupling reactions, making it valuable in modern synthetic chemistry. Recent studies highlight its role in developing kinase inhibitors, a hot topic in cancer research and targeted therapy development.
In pharmaceutical applications, 2-(Bromomethyl)pyrazine serves as a building block for small molecule drugs. Its ability to participate in nucleophilic substitution reactions makes it particularly useful for creating molecular diversity in drug discovery programs. Many researchers are currently investigating its potential in developing central nervous system (CNS) therapeutics, addressing one of the most searched topics in medicinal chemistry today.
The agrochemical industry also benefits from 2-(Bromomethyl)pyrazine derivatives. These compounds show promise in developing novel crop protection agents, especially as the agricultural sector seeks more environmentally friendly pesticides. This aligns with current trends toward sustainable agriculture and reduced environmental impact, topics generating significant interest in scientific and regulatory communities.
From a synthetic chemistry perspective, 2-(Bromomethyl)pyrazine offers several advantages. Its bromomethyl group readily participates in various transformations, including alkylation reactions and palladium-catalyzed couplings. These properties make it valuable for creating molecular scaffolds in combinatorial chemistry, a technique frequently searched by pharmaceutical researchers optimizing drug candidates.
Recent advancements in flow chemistry and continuous processing have created new opportunities for using 2-(Bromomethyl)pyrazine in industrial applications. The compound's stability under various reaction conditions makes it suitable for automated synthesis platforms, addressing the pharmaceutical industry's growing interest in process intensification and green chemistry principles.
The global market for pyrazine derivatives like 2-(Bromomethyl)pyrazine is expanding, driven by increased R&D investment in precision medicine and targeted therapies. Market analysts note particular growth in the Asia-Pacific region, where pharmaceutical innovation is accelerating. This compound's role in developing personalized medicine approaches makes it relevant to current discussions about future healthcare solutions.
Quality control and analytical characterization of 2-(Bromomethyl)pyrazine typically involve HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques ensure the compound meets the stringent purity requirements for pharmaceutical applications. The growing emphasis on quality by design (QbD) in chemical manufacturing has increased demand for well-characterized intermediates like this brominated pyrazine.
Storage and handling recommendations for 2-(Bromomethyl)pyrazine emphasize protection from moisture and light. Proper storage conditions maintain the compound's stability and reactivity, crucial factors for researchers working with air-sensitive reagents. These considerations align with best practices in laboratory safety, a consistently important topic in chemical research and education.
Future research directions for 2-(Bromomethyl)pyrazine may explore its potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. These cutting-edge applications represent some of the most searched topics in contemporary drug discovery, highlighting the compound's ongoing relevance in advancing medicinal chemistry innovation.
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